Bienvenue dans la boutique en ligne BenchChem!

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Medicinal chemistry SAR Halogen bonding

The compound 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 887895-67-2; molecular formula C29H21ClN2O3; molecular weight 480.95 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class—a privileged scaffold extensively documented for phosphodiesterase IV (PDE4) inhibition, tumor necrosis factor-alpha (TNF-α) suppression, and immunomodulatory activity. Benzofuran-2-carboxamide derivatives have recently been characterized as functional blockers of the CCL20/CCR6 chemotactic axis with demonstrated antiproliferative activity against colon cancer cell lines, confirming the scaffold's continued relevance in drug discovery.

Molecular Formula C29H21ClN2O3
Molecular Weight 480.95
CAS No. 887895-67-2
Cat. No. B2904440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
CAS887895-67-2
Molecular FormulaC29H21ClN2O3
Molecular Weight480.95
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C29H21ClN2O3/c30-22-14-16-23(17-15-22)31-29(34)28-27(24-8-4-5-9-25(24)35-28)32-26(33)18-19-10-12-21(13-11-19)20-6-2-1-3-7-20/h1-17H,18H2,(H,31,34)(H,32,33)
InChIKeyTZBBDMGWEFPIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 887895-67-2): Chemical Identity and Scaffold Context for Research Procurement


The compound 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 887895-67-2; molecular formula C29H21ClN2O3; molecular weight 480.95 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class—a privileged scaffold extensively documented for phosphodiesterase IV (PDE4) inhibition, tumor necrosis factor-alpha (TNF-α) suppression, and immunomodulatory activity [1]. Benzofuran-2-carboxamide derivatives have recently been characterized as functional blockers of the CCL20/CCR6 chemotactic axis with demonstrated antiproliferative activity against colon cancer cell lines, confirming the scaffold's continued relevance in drug discovery [2]. The target compound is distinguished by two structural features: a 3-acetamido linker bearing a para-biphenyl substituent at the benzofuran C3 position, and an N-(4-chlorophenyl) carboxamide at the C2 position. This specific substitution pattern places it within a sub-series of biphenyl-modified benzofuran-2-carboxamides available from commercial screening collections and patent libraries.

Why 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs


Generic substitution within the benzofuran-2-carboxamide class is precluded by the scaffold's pronounced sensitivity to substitution pattern. The benzofuran carboxamide patent literature explicitly demonstrates that both the nature of the N-aryl substituent on the C2 carboxamide and the C3 amide/acylamino group independently control target engagement, potency, and selectivity across PDE4 isoforms and TNF-α release inhibition [1]. The target compound's 4-chlorophenyl group introduces specific electronic character (Hammett σp = +0.23) and halogen-bonding capacity absent in the 3-methoxyphenyl (CAS 887895-53-6, σm-OCH3 = +0.12) and 4-methylphenyl (CAS 887882-51-1) analogs. Simultaneously, the biphenyl-acetamido moiety at C3 extends the hydrophobic surface area by approximately 40 Ų compared to monophenyl-substituted analogs such as N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 92426-52-3), a change that structurally related benzofuran-2-carboxamides have shown directly impacts target binding—as evidenced by biphenyl-bearing benzofuran derivatives achieving IC50 values of 64 nM against KAT6A [2]. These substitution-dependent effects mean that even closely related compounds within the same CAS-number cluster (887882–888463 series) cannot be assumed to exhibit equivalent binding, solubility, or cellular potency profiles.

Quantitative Differentiation Evidence for 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 887895-67-2) Versus Closest Analogs


Electronic Differentiation: 4-Chlorophenyl (Target) Versus 3-Methoxyphenyl and 4-Methylphenyl N-Aryl Substituents

The target compound bears a 4-chlorophenyl substituent on the C2 carboxamide nitrogen, imparting distinct electronic properties relative to its closest commercially catalogued analogs. Chlorine at the para position contributes a Hammett σp constant of +0.23 (electron-withdrawing), versus σm = +0.12 for the 3-methoxy substituent in CAS 887895-53-6 and σp = −0.17 for the 4-methyl substituent in CAS 887882-51-1 [1]. This electronic difference directly modulates the acidity of the adjacent amide N–H, influences the conformational preference of the carboxamide linkage, and introduces the potential for halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors—an interaction mode structurally impossible for the methoxy and methyl analogs. Furthermore, the 4-chlorophenyl group increases calculated lipophilicity (cLogP ≈ 5.8) by approximately 0.5–0.7 log units compared to the 3-methoxyphenyl analog (cLogP ≈ 5.1–5.3), which impacts both membrane permeability and non-specific protein binding [2].

Medicinal chemistry SAR Halogen bonding

Hydrophobic Surface Area Expansion: Biphenyl-Acetamido (Target) Versus Monophenyl or Unsubstituted C3 Analogs

The target compound incorporates a para-biphenyl moiety linked through an acetamido spacer at the benzofuran C3 position. This extended aromatic system provides approximately 40 Ų of additional hydrophobic surface area compared to monophenyl-substituted analogs such as N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 92426-52-3, MW 271.70), which lacks any C3 substituent . In the broader benzofuran-2-carboxamide class, biphenyl-containing derivatives have demonstrated potent target engagement: a structurally related benzofuran-2-carboxamide bearing a 3'-chlorobiphenyl sulfonamide (WO2022081842, Example 11) achieved an IC50 of 64 nM against the histone acetyltransferase KAT6A in a TR-FRET assay, with 4.7-fold selectivity over the closely related KAT6B isoform (IC50 = 299 nM) [1]. The biphenyl extension is also consistent with structural motifs found in benzofuran-based farnesyltransferase inhibitors co-crystallized with their protein target, where the extended aryl surface occupies a hydrophobic sub-pocket critical for potency [2].

Molecular recognition Hydrophobic interaction Ligand efficiency

Class-Level PDE4 and TNF-α Inhibitory Activity: Scaffold Benchmark for Benzofuran-2-carboxamides

The benzofuran-2-carboxamide scaffold has been validated across multiple independent studies as a pharmacophore for phosphodiesterase 4 (PDE4) inhibition and downstream suppression of tumor necrosis factor-alpha (TNF-α). The founding patent (US5925636) establishes that benzofuran carboxamides inhibit PDE IV catalytic activity and reduce TNF-α production, with demonstrated therapeutic utility in inflammation and asthma models [1]. Quantitative benchmarks for the scaffold include a benzofuran-2-carboxamide analog (CHEMBL4759431) achieving an IC50 of 12 nM against PDE4D in a human peripheral blood mononuclear cell (PBMC) assay measuring lipopolysaccharide (LPS)-induced TNF-α release, with 30-minute compound pre-incubation [2]. A structurally distinct benzofuran-2-carboxamide series, represented by CDC801, achieved IC50 values of 1.1 μM (PDE4) and 2.5 μM (TNF-α) [3]. The target compound (CAS 887895-67-2) has not been individually profiled in published PDE4 or TNF-α assays; however, its structural alignment with the benzofuran-2-carboxamide pharmacophore—specifically the 4-chlorophenyl carboxamide motif shared with multiple active analogs in US5925636—supports its candidacy for PDE4/TNF-α screening cascades. Note: This evidence is class-level inference; direct experimental confirmation is required.

PDE4 inhibition TNF-alpha Anti-inflammatory PBMC assay

CCL20/CCR6 Chemotaxis Inhibition: Functional Immunomodulatory Activity of the Benzofuran-2-carboxamide Scaffold

Benzofuran-2-carboxamide derivatives have been functionally characterized as inhibitors of CCL20-induced chemotaxis, a therapeutically relevant mechanism in inflammatory bowel disease and colorectal cancer. Barbieri et al. (2024) demonstrated that C4- and C5-substituted benzofuran-2-carboxamide derivatives effectively block the migration of human peripheral blood mononuclear cells (PBMC) in response to CCL20 gradient, with lead compounds 16e and 24b additionally inhibiting the growth of multiple colon cancer cell lines through cytotoxic/cytostatic and antiproliferative mechanisms [1]. This functional assay platform provides a direct, physiologically relevant screening paradigm in which the target compound (CAS 887895-67-2) can be evaluated. The target compound's C3 biphenyl-acetamido and C2 4-chlorophenyl carboxamide substitution pattern represents an unexplored region of the benzofuran chemical space relative to the C4/C5-substituted series reported by Barbieri et al., offering the potential to probe a distinct structure-activity relationship vector within the same functional assay [1].

Chemotaxis CCL20 CCR6 Immunomodulation Colon cancer

Physicochemical Profile Differentiation: Target Compound Versus N-(4-Chlorophenyl)benzofuran-2-carboxamide (CAS 92426-52-3)

The target compound differs markedly from the minimally substituted benzofuran-2-carboxamide CAS 92426-52-3 across key physicochemical parameters relevant to assay performance and hit triage. The molecular weight increases from 271.70 to 480.95 g/mol (+77%), calculated lipophilicity from cLogP ≈ 4.1 to ≈ 5.8, hydrogen bond acceptor count from 2 to 5 (due to the acetamido linker and additional carbonyl), and hydrogen bond donor count from 1 to 2 . These shifts place the target compound near the upper boundary of Lipinski's rule-of-five space (MW < 500, cLogP < 5, HBD ≤ 5, HBA ≤ 10), while CAS 92426-52-3 resides comfortably within it. The higher lipophilicity predicts enhanced passive membrane permeability (relevant for intracellular targets such as PDE4 or KAT6A) but also increased potential for non-specific protein binding and reduced aqueous solubility—factors that must be accounted for in assay design [1]. The biphenyl group additionally introduces a second rotatable bond (acetamido C–N), increasing conformational flexibility that may affect entropic binding penalties.

Drug-likeness Physicochemical properties Lipinski parameters Permeability

Commercial Availability and Purity Specification for Reproducible Research Procurement

The target compound is commercially available through multiple chemical suppliers serving the research community, with a standard purity specification of ≥95% as determined by HPLC or equivalent analytical methods [1]. The molecular identity is confirmed by the CAS Registry Number 887895-67-2 (Chemical Abstracts Service, a division of the American Chemical Society), with the IUPAC name N-(4-chlorophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide and InChIKey TZBBDMGWEFPIHM-UHFFFAOYSA-N providing unique structural identifiers for database cross-referencing [1]. The compound belongs to a catalogued sub-series of biphenyl-modified benzofuran-2-carboxamides spanning CAS numbers 887882 through 888463, indicating systematic commercial sourcing rather than ad hoc custom synthesis. This commercial availability with defined purity specifications reduces procurement risk relative to compounds requiring de novo custom synthesis and enables batch-to-batch consistency for replicate studies. However, procurement teams should verify current stock status, exact purity, and available analytical characterization (NMR, LCMS) directly with suppliers before ordering.

Compound procurement Purity specification Reproducibility Screening collection

Recommended Research and Industrial Application Scenarios for 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide (CAS 887895-67-2)


PDE4/TNF-α Dual Inhibition Screening in Human PBMC-Based Inflammatory Models

Given the benzofuran-2-carboxamide scaffold's validated PDE4 inhibitory activity (benchmark IC50 of 12 nM for CHEMBL4759431 in human PBMC) and TNF-α suppression capability established in US5925636 [1], this compound is suited for inclusion in medium-throughput screening cascades targeting inflammatory cytokine modulation. The 4-chlorophenyl carboxamide motif shared with active PDE4 inhibitor analogs within the patent literature positions this compound as a candidate for LPS-stimulated PBMC assays measuring TNF-α, IL-6, and other pro-inflammatory cytokine release. The biphenyl-acetamido extension may confer altered isoform selectivity (PDE4A/B/C/D) or cellular pharmacokinetics compared to simpler analogs. Experimental design should include the 3-methoxyphenyl analog (CAS 887895-53-6) as a direct comparator to isolate the contribution of the 4-chloro substituent to any observed activity differences.

CCL20/CCR6-Mediated Chemotaxis and Colorectal Cancer Cell Proliferation Studies

The recent characterization of benzofuran-2-carboxamide derivatives as functional blockers of CCL20-induced PBMC chemotaxis and inhibitors of colon cancer cell growth (Barbieri et al., ChemMedChem 2024) provides a directly applicable screening paradigm [2]. This compound, bearing a distinct C3/C2 substitution pattern unexplored in the published CCL20 series, enables exploration of a complementary SAR vector. Recommended experimental workflow: (i) CCL20-induced chemotaxis assay in human PBMC to establish functional immunomodulatory activity; (ii) counter-screening against CCR6 receptor binding to confirm mechanism; (iii) antiproliferative assessment in HCT116, HT-29, or SW480 colon cancer cell lines; (iv) comparison with published leads 16e and 24b to benchmark potency in this specific functional context.

Halogen Bonding-Focused Fragment Elaboration and Structure-Based Drug Design

The 4-chlorophenyl substituent on the target compound provides a rare opportunity to probe halogen bonding (C–Cl···O/N) as a specific molecular recognition element within the benzofuran-2-carboxamide scaffold. The electron-withdrawing character of chlorine (σp = +0.23) polarizes the C–Cl bond, creating a σ-hole that can engage protein backbone carbonyls or side-chain acceptors with interaction energies of approximately −1 to −3 kcal/mol [3]. This compound can serve as a reference point in halogen-bonding SAR studies, where iterative replacement of the 4-chloro substituent with fluoro (weaker σ-hole), bromo (stronger σ-hole, larger van der Waals radius), or methyl (no halogen bond) analogs is employed to deconvolute the relative contributions of electronic effects and halogen bonding to target affinity. Co-crystallization or molecular docking studies with PDE4 or relevant targets would provide direct structural evidence for halogen bond engagement.

Chemical Probe Development for KAT6A/B Histone Acetyltransferase Investigation

The demonstration that biphenyl-containing benzofuran-2-carboxamide derivatives achieve potent KAT6A inhibition (IC50 = 64 nM) with 4.7-fold selectivity over KAT6B (IC50 = 299 nM) in TR-FRET assays (BindingDB BDBM534135, WO2022081842 Example 11) establishes a rationale for evaluating this compound against the KAT6 family [4]. The target compound's biphenyl-acetamido motif partially recapitulates the biphenyl substructure present in the active KAT6A inhibitor, while the 4-chlorophenyl carboxamide introduces a different vector for potential interactions with the acetyl-CoA binding site or substrate peptide groove. Recommended screening: KAT6A and KAT6B TR-FRET enzymatic assays, followed by cellular histone H3K23 acetylation measurement in relevant cancer cell lines (e.g., breast or leukemia) to confirm target engagement in a cellular context.

Quote Request

Request a Quote for 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.